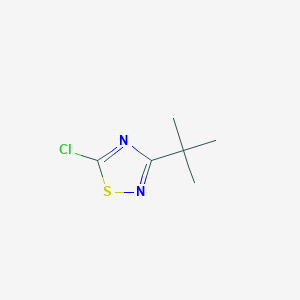

3-Tert-butyl-5-chloro-1,2,4-thiadiazole

Description

Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Organic Synthesis Research

The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry and a versatile intermediate in organic synthesis. isres.org Compounds incorporating this ring system have demonstrated a wide spectrum of biological activities. The structural similarity of the 1,2,4-thiadiazole ring to the ubiquitous pyrimidine moiety contributes to its significance. isres.org This core is present in a myriad of biologically active compounds and natural products. isres.org The development of efficient synthetic routes to create diverse 1,2,4-thiadiazole libraries is a significant goal for building collections of drug-like molecules.

Historical Development and Evolution of 1,2,4-Thiadiazole Chemistry

The chemistry of thiadiazoles is rooted in the discoveries of the late 19th century, following the work on hydrazines by pioneers like Emil Fischer. nih.gov While the first 1,3,4-thiadiazole (B1197879) was described in 1882, the systematic study and synthesis of its various isomers, including the 1,2,4-thiadiazole system, evolved over the subsequent decades. nih.govchemicalbook.com A significant milestone was the characterization of the parent 1,2,4-thiadiazole ring in 1955. isres.org However, natural products containing this core remained elusive until the isolation of Dendrodoin, a cytotoxic compound from a marine tunicate, was reported in 1980. isres.org This discovery spurred further interest in the synthesis and biological evaluation of this heterocyclic family.

Structural Features and Nomenclature of the 1,2,4-Thiadiazole Ring System

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. nih.gov There are four possible constitutional isomers, with the 1,2,4-thiadiazole being one of the most studied. The ring is planar and aromatic, which confers general stability to the system. isres.org

The nomenclature follows standard heterocyclic chemistry rules, with numbering starting from the sulfur atom and proceeding to give the nitrogen atoms the lowest possible locants, resulting in the "1,2,4" designation. Theoretical studies show that the carbon atom at the 5-position (C5) has the lowest π-electron density. chemicalbook.com This electron deficiency makes the C5 position highly susceptible to nucleophilic attack, a key feature of its chemical reactivity. isres.orgchemicalbook.com

| Feature | Description |

| Ring Size | 5-membered |

| Heteroatoms | 1 Sulfur, 2 Nitrogen |

| Positions of Heteroatoms | 1 (S), 2 (N), 4 (N) |

| Aromaticity | Yes |

| Key Reactive Site | C5 (prone to nucleophilic substitution) |

Contextualizing Substituted Thiadiazoles: The Role of Alkyl and Halogen Moieties

The properties and reactivity of the 1,2,4-thiadiazole ring are significantly influenced by its substituents. Research has shown that derivatives with substituents at the 3- and 5-positions are generally more stable towards acids, alkalis, and oxidizing or reducing agents compared to the unsubstituted parent ring. isres.org

In the case of 3-Tert-butyl-5-chloro-1,2,4-thiadiazole, the two substituents have distinct and important roles:

Tert-butyl Group (Alkyl Moiety): The bulky tert-butyl group at the C3 position provides steric hindrance, which can influence the molecule's conformational preferences and its interactions with other reagents or biological targets. As a non-polar alkyl group, it also increases the lipophilicity of the compound, affecting its solubility in various organic solvents. Synthetic studies on related structures have shown that catalyst systems can tolerate alkyl substitutions, including tert-butyl groups. acs.orgnih.gov

Chloro Group (Halogen Moiety): The chlorine atom is located at the C5 position, the most electrophilic carbon in the ring. chemicalbook.com This makes the chloro group an excellent leaving group in nucleophilic aromatic substitution reactions. nih.gov Consequently, 5-halo-1,2,4-thiadiazoles, such as this compound, are valuable synthetic intermediates. nih.gov They serve as precursors for introducing a wide variety of functional groups at the 5-position by reacting with different nucleophiles, allowing for the synthesis of a diverse range of thiadiazole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKIHTIBSFJBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Tert Butyl 5 Chloro 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions at the 5-Position of 1,2,4-Thiadiazoles

The carbon atoms within the 1,2,4-thiadiazole (B1232254) ring possess a low electron density due to the electron-withdrawing nature of the adjacent nitrogen atoms. nih.govnih.gov This inherent electron deficiency makes the ring susceptible to nucleophilic attack. nih.govnih.gov Research has identified the 5-position as the most reactive site for nucleophilic substitution reactions on the 1,2,4-thiadiazole core. isres.org

Halogenated thiadiazoles serve as crucial intermediates in organic synthesis, primarily because the halogen atom can be readily displaced by a variety of nucleophiles. nih.gov This reactivity is attributed to the electron-deficient character of the carbon atom to which the halogen is attached. nih.gov In the case of di-substituted thiadiazoles, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824), nucleophilic substitution occurs preferentially at the C-5 position. This heightened reactivity at the C-5 carbon allows for selective functionalization of the thiadiazole ring. For instance, the reaction of 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole with potassium carbonate in methanol (B129727) results in the substitution of the chlorine's precursor group, demonstrating the susceptibility of the 5-position to nucleophilic attack. nih.gov

Electrophilic Reaction Limitations and Specificities of 1,2,4-Thiadiazoles

The electronic nature of the 1,2,4-thiadiazole ring imposes significant limitations on its ability to undergo electrophilic substitution reactions. isres.org The high electronegativity of the two nitrogen atoms results in a π-deficient system, where the carbon atoms have a significantly low electron density. nih.govbu.edu.eg Consequently, electrophilic attacks on the ring's carbon atoms, such as nitration, halogenation, or acylation, are generally not feasible under standard conditions. isres.orgnih.govbu.edu.eg The reactivity of the 1,2,4-thiadiazole ring is very low and limited in electrophilic reactions. isres.org

Electrophilic attack, when it does occur, tends to happen at the ring nitrogen atoms, leading to quaternization and the formation of thiadiazolium salts. nih.govbu.edu.eg Alternatively, if the ring is substituted with strongly activating groups (e.g., an amino group), electrophilic substitution may proceed on the substituent or, in some cases, on the activated ring. nih.govbu.edu.eg However, for an unsubstituted or alkyl-substituted 1,2,4-thiadiazole, the ring carbons are considered inert to electrophilic substitution. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of Chlorinated Thiadiazoles

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the functionalization of halogenated heterocycles, including chlorinated thiadiazoles. nih.govnih.gov These methods provide a versatile strategy for forming new carbon-carbon bonds. researchgate.net

Extensive research has been conducted on the Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole with various arylboronic acids. nih.govresearchgate.net These studies have demonstrated that the reaction outcome can be controlled by modulating the reaction conditions to achieve either selective mono-arylation or complete di-arylation. nih.govresearchgate.net When the reaction is performed at room temperature, mono-substitution is favored, yielding 5-aryl-3-chloro-1,2,4-thiadiazole as the major product. nih.govresearchgate.net Increasing the temperature to reflux in toluene (B28343) promotes the second coupling reaction, leading to the formation of 3,5-diaryl-1,2,4-thiadiazoles. nih.govresearchgate.net This temperature-dependent selectivity allows for a stepwise approach to synthesize unsymmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. nih.govresearchgate.net

| Arylboronic Acid | Conditions | Major Product | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, Reflux | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55% |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, rt, 24h | 3-Chloro-5-phenyl-1,2,4-thiadiazole | 85% |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, rt, 24h | 3-Chloro-5-(4-methylphenyl)-1,2,4-thiadiazole | 90% |

| 3-Chloro-5-phenyl-1,2,4-thiadiazole + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, Reflux, 24h | 3,5-Diphenyl-1,2,4-thiadiazole | 80% |

A key aspect of the cross-coupling reactions involving 3,5-dichloro-1,2,4-thiadiazole is the pronounced regioselectivity. nih.gov The initial palladium-catalyzed arylation occurs exclusively at the C-5 position under mild conditions, such as room temperature. nih.govresearchgate.net The C-3 position remains unreacted, allowing for the isolation of 5-aryl-3-chloro-1,2,4-thiadiazole intermediates. nih.gov The subsequent coupling at the C-3 position requires more forcing conditions, typically elevated temperatures. nih.govresearchgate.net

This selective reactivity is noteworthy. Further studies involving 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) revealed that Suzuki-Miyaura coupling still preferentially occurs at the C-5 position, displacing the chlorine atom, rather than the more typically labile bromine atom at the C-3 position. nih.gov This observation is contrary to the expected reactivity of haloarenes and underscores the exceptional activation of the C-5 position in the 1,2,4-thiadiazole ring system towards palladium-catalyzed cross-coupling.

| Starting Material | Step 1 Reagent & Conditions | Intermediate Product | Step 2 Reagent & Conditions | Final Product |

|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | p-Cyanophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, rt | 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole | m-Cyanophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Reflux | 3-(3-Cyanophenyl)-5-(4-cyanophenyl)-1,2,4-thiadiazole |

| 3,5-Dichloro-1,2,4-thiadiazole | m-Cyanophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, rt | 3-Chloro-5-(3-cyanophenyl)-1,2,4-thiadiazole | p-Cyanophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Reflux | 3-(4-Cyanophenyl)-5-(3-cyanophenyl)-1,2,4-thiadiazole |

Functional Group Transformations and Derivatizations of 3-Tert-butyl-5-chloro-1,2,4-thiadiazole

Modification of the Chlorosubstituent

The C5-chloro atom is not only a key participant in cross-coupling reactions but is also susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the 1,2,4-thiadiazole ring activates the C5 position for attack by various nucleophiles. mdpi.com This reactivity allows for the introduction of a wide range of functional groups, including oxygen, nitrogen, and sulfur nucleophiles.

Research has shown that 3-chloro-5-substituted-1,2,4-thiadiazoles readily undergo substitution. For example, the chlorine atom in 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole can be efficiently displaced by a methoxy (B1213986) group by refluxing in methanol with potassium carbonate, affording the product in high yield. nih.gov Furthermore, studies on 3-chloro-1,2,4-thiadiazoles bearing sulfonyl groups at the C5 position have demonstrated their outstanding reactivity towards thiol nucleophiles, proceeding via an SNAr mechanism. nih.gov

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | Methanol (CH₃OH) | K₂CO₃, MeOH, Reflux, 24h | 3-Methoxy-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 95 | nih.gov |

| 3-Chloro-5-(alkylsulfonyl)-1,2,4-thiadiazole | Protein Thiol (R-SH) | Aqueous Solution | 3-Thio-substituted-5-(alkylsulfonyl)-1,2,4-thiadiazole | - | nih.gov |

Transformations Involving the Tert-butyl Group

The tert-butyl group at the C3 position is generally considered a robust and sterically demanding substituent that is largely unreactive under many synthetic conditions. Its primary role is often to provide steric bulk, which can influence the molecule's conformation and interactions with biological targets, and to act as a weak electron-donating group. Based on available literature, the tert-butyl group on the 1,2,4-thiadiazole ring does not typically participate in functional group transformations. It remains intact during modifications at the C5 position, such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This chemical inertness makes it a reliable anchoring group or a steric directing element in the design of more complex molecules based on the 1,2,4-thiadiazole scaffold.

Detailed Mechanistic Studies of 1,2,4-Thiadiazole Reactions

The reactions of this compound are governed by well-established mechanistic principles of heterocyclic chemistry.

Mechanism of Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction, and other related palladium-catalyzed couplings, proceed through a common catalytic cycle. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst to the carbon-chlorine bond of the thiadiazole. This is often the rate-determining step and results in a Pd(II) intermediate. libretexts.org

Transmetalation: The aryl group from the activated organoboron species (boronate complex) is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step. organic-chemistry.orgwikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium center, which forms the new carbon-carbon bond in the final product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

The higher reactivity of the C5 position compared to the C3 position in dihalo-1,2,4-thiadiazoles is attributed to the electronic characteristics of the ring, where the C5 position is more electrophilic and thus more susceptible to oxidative addition. nih.gov

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride at the C5 position by nucleophiles follows the classical SNAr mechanism. nih.govjuniperpublishers.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govsemanticscholar.org The negative charge is delocalized over the heterocyclic ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Elimination of Leaving Group: In the second, typically fast, step, the leaving group (chloride ion) is expelled, and the aromaticity of the thiadiazole ring is restored, yielding the final substitution product. juniperpublishers.com

The presence of two nitrogen atoms in the 1,2,4-thiadiazole ring acts to withdraw electron density, making the ring system electron-deficient and thereby activating the C5-chloro substituent towards this mode of reaction. mdpi.com

Computational and Theoretical Chemistry of 3 Tert Butyl 5 Chloro 1,2,4 Thiadiazole Analogs

Quantum Chemical Calculations on 1,2,4-Thiadiazole (B1232254) Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular and electronic properties of 1,2,4-thiadiazole derivatives. These methods allow for the precise calculation of geometries, electronic energies, and orbital distributions.

Computational studies reveal specific geometric parameters for the 1,2,4-thiadiazole core. The bond lengths between N2-C3 and N4-C5 are intermediate between typical single and double bonds, while the S-N2 and C5-S bonds exhibit partial double bond character, confirming the conjugated nature of the ring. chemicalbook.com The introduction of substituents, such as a tert-butyl group at the C3 position and a chlorine atom at the C5 position, further modulates this electronic landscape. The electron-donating effect of the tert-butyl group can influence the local electron density, while the chlorine atom introduces complex electronic effects.

Calculated atomic charges, bond orders, and topological properties derived from Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories provide a quantitative description of the electronic distribution. researchgate.net For substituted 1,3,4-thiadiazoles, DFT calculations have been used to analyze chemical and electronic properties, showing good correlation with experimental spectroscopic data. dergipark.org.trnih.gov These analyses are crucial for understanding the molecule's stability, aromaticity, and sites susceptible to chemical attack.

Below is a table summarizing typical calculated electronic properties for substituted thiadiazole systems based on DFT methods.

| Property | Typical Calculated Value/Observation | Significance |

| HOMO Energy | -6 to -8 eV | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | -1 to -3 eV | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 4 to 6 eV | Relates to chemical stability and reactivity; a smaller gap implies higher reactivity. dergipark.org.tr |

| Dipole Moment | 1 to 4 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electron Density at C5 | Lowest among ring atoms | Predicts C5 as the primary site for nucleophilic attack. chemicalbook.com |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). jchemlett.com

For 1,2,4-thiadiazole derivatives, FMO analysis helps to identify the most reactive sites for electrophilic and nucleophilic attacks.

HOMO: In many 1,3,4-thiadiazole (B1197879) systems, the HOMO is often localized on the sulfur atom and parts of the N-N moiety, indicating these are the most probable sites for electrophilic attack. researchgate.net

LUMO: The LUMO is typically distributed over the C5 and N4 atoms, with some delocalization onto the sulfur and C2 atoms. researchgate.net This distribution highlights the C5 position as a prime target for nucleophilic attack, which is consistent with the electronic structure analysis showing low electron density at this carbon. chemicalbook.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT studies on various thiadiazole derivatives have shown that electronegative substituents can reduce the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. dergipark.org.tr

The table below outlines key parameters derived from FMO analysis and their implications for the reactivity of thiadiazole analogs.

| FMO Parameter | Definition | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate stronger electrophilicity. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. |

| Chemical Softness (S) | S = 1 / η | Measures the ease of electron cloud distortion; higher softness implies higher reactivity. |

Molecular Modeling and Dynamics Simulations for Thiadiazole Systems

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques that provide insights into the dynamic behavior of molecules and their interactions with other systems, such as biological receptors. ajol.infonih.gov These methods are particularly valuable in drug design and materials science for understanding how thiadiazole derivatives behave in a simulated physiological or chemical environment.

Molecular docking is a modeling technique used to predict the preferred orientation of one molecule (a ligand, such as a thiadiazole derivative) when bound to a second molecule (a receptor, typically a protein). nih.gov Docking studies on thiadiazole analogs have been used to investigate their binding modes within the active sites of enzymes. nih.govnih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies have shown that nitrogen atoms within the thiadiazole ring can play a crucial role in chelating with metal ions (e.g., Zn) in the active site of metalloenzymes. nih.gov

Following docking, MD simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, providing a view of the system's dynamic evolution. tandfonline.com For thiadiazole systems, MD simulations have been used to:

Confirm the stability of the binding pose obtained from docking. nih.govtandfonline.com

Analyze the conformational changes in both the ligand and the receptor upon binding.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity.

These simulations offer a detailed understanding of the structural and energetic factors governing the interaction of thiadiazole derivatives with their biological targets, guiding the rational design of new and more potent molecules. ajol.infonih.gov

Structure-Reactivity Relationships (SRR) in Substituted 1,2,4-Thiadiazoles

Structure-Reactivity Relationships (SRR) investigate how the chemical structure of a molecule, particularly the nature and position of its substituents, influences its chemical reactivity and biological activity. For 3-tert-butyl-5-chloro-1,2,4-thiadiazole, the tert-butyl and chloro groups are the primary determinants of its unique properties.

The tert-butyl group is a large, sterically demanding substituent known for its significant influence on molecular conformation. chemrxiv.org Its primary effects are steric hindrance and electronic donation through hyperconjugation.

Conformational Effects: The bulkiness of the tert-butyl group can impose significant conformational constraints on the molecule and its interactions with other molecules. researchgate.net In cyclic systems, a tert-butyl group strongly prefers an equatorial position to minimize steric strain (A-value). chemrxiv.org While the 1,2,4-thiadiazole ring is planar, the tert-butyl group at the C3 position will restrict the rotational freedom of adjacent bonds and influence how the molecule can approach and fit into a receptor's binding pocket. Computational studies on related systems have shown that bulky tert-butyl groups can dictate the preferred conformation, sometimes forcing adjacent groups into otherwise unfavorable axial positions. rsc.org

Electronic Properties: Electronically, the tert-butyl group is weakly electron-donating due to hyperconjugation. This effect can slightly increase the electron density on the thiadiazole ring, potentially modulating its reactivity. However, this electronic influence is generally considered secondary to its powerful steric effects. Studies on other aromatic systems have shown that tert-butyl groups can raise the energy of the LUMO, which can impact the molecule's reduction potential and electron-accepting capabilities. nih.gov

The chlorine atom at the C5 position has a profound and dualistic influence on the electronic properties of the 1,2,4-thiadiazole ring. As a halogen, it exhibits both an inductive effect (-I) and a resonance effect (+M). quora.comyoutube.com

Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the C5 carbon to which it is attached through the sigma bond. This inductive effect is dominant and makes the C5 position even more electron-deficient and thus highly susceptible to nucleophilic attack. chemicalbook.comyoutube.com Computational studies on halogenated heterocycles confirm that electron-withdrawing substituents can significantly alter the electrostatic potential of the molecule. nih.gov

Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring. However, for halogens, the inductive effect is significantly stronger than the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution. youtube.com

The primary role of the chlorine atom at the C5 position is to act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the chlorine atom and the thiadiazole ring itself stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile, facilitating the substitution reaction. chemicalbook.com Therefore, the chlorine atom is a key functional handle that allows for the chemical modification and diversification of the 1,2,4-thiadiazole scaffold at the C5 position. Studies on chloro-substituted carbazole (B46965) dyes have shown that the presence of chlorine can significantly impact HOMO-LUMO distributions and charge-transfer properties. mdpi.com

Predictive Modeling for Novel Thiadiazole Derivatization

Predictive modeling has emerged as an indispensable tool in computational chemistry for the rational design and derivatization of novel thiadiazole analogs. By leveraging computational techniques, researchers can forecast the biological activity and physicochemical properties of hypothetical molecules, thereby prioritizing synthetic efforts and accelerating the discovery of new therapeutic agents. Key methodologies in this domain include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations, which collectively provide a framework for understanding the structural requirements for desired biological functions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a powerful computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ymerdigital.com For thiadiazole derivatives, various QSAR models have been developed to predict their potential as anticancer, antidiabetic, and antimicrobial agents. ymerdigital.comsciepub.com These models are built by calculating a wide range of molecular descriptors—physicochemical, topological, and electronic—and then using statistical methods like Multiple Linear Regression (MLR) to create a predictive equation. ymerdigital.comsciepub.comtandfonline.com

For instance, a study focused on 1,3,4-thiadiazole derivatives as anticancer agents against A549 lung cancer cell lines developed a robust QSAR model using the semi-empirical PM7 parametrization approach for structural optimization. ymerdigital.com The final MLR model provided insights into the key structural features necessary for anti-proliferative activity. ymerdigital.com Similarly, another QSAR investigation on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors revealed that factors such as branching, the length of ring substituents, and the presence of a hydrogen atom on the benzylic carbon could enhance inhibitory activity. tandfonline.com Conversely, molecular polarizability was found to be an unfavorable contributor. tandfonline.com

A predictive model for the antidiabetic activity of 1,3,4-thiadiazole molecules identified the bond angle α(S-C-N) as the primary descriptor influencing biological activity. sciepub.com This highlights how subtle changes in molecular geometry can significantly impact therapeutic potential. The statistical quality of these models is crucial for their predictive power, with key validation parameters often reported to ensure reliability. sciepub.comnih.gov

Interactive Data Table: QSAR Model Validation Parameters for Thiadiazole Analogs

Molecular Docking and In Silico Screening

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. This method is instrumental in designing novel thiadiazole derivatives by providing insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that govern ligand-receptor binding. nih.govnih.gov

In silico studies have been widely applied to screen libraries of thiadiazole derivatives against various therapeutic targets. For example, docking studies on newly synthesized 1,3,4-thiadiazole derivatives have identified potential inhibitors for dihydrofolate reductase (DHFR), a key enzyme in cancer and microbial pathways. nih.gov These studies revealed that highly potent inhibitors form critical hydrogen bonds and arene-arene interactions with specific amino acid residues like Ser59 and Phe31. nih.gov

In another study, a series of novel 1,3,4-thiadiazole derivatives were evaluated as potential inhibitors of the NUDT5 gene, which is implicated in breast cancer. Molecular docking simulations predicted the binding interactions and helped identify a derivative with a high binding affinity, indicated by a docking score of -8.9 kcal/mol. researchgate.netuowasit.edu.iq Similar approaches have been used to identify thiadiazole-based molecules as potential anti-Covid-19 candidates by targeting key SARS-CoV-2 enzymes like the main protease (Mpro). nih.gov The stability of these predicted binding modes is often further assessed using molecular dynamics (MD) simulations, which provide a dynamic view of the complex over time. nih.gov

Interactive Data Table: Molecular Docking Scores of Thiadiazole Analogs

These predictive models collectively guide the derivatization of the thiadiazole scaffold. By identifying which molecular fragments, electronic properties, and spatial arrangements are conducive to a desired biological activity, computational chemistry allows for a more focused and efficient approach to synthesizing novel and potent analogs of compounds like this compound.

Applications of 1,2,4 Thiadiazole Derivatives in Chemical Sciences Excluding Prohibited Areas

Agrochemical Research and Development of 1,2,4-Thiadiazole-Based Compounds

The 1,2,4-thiadiazole (B1232254) scaffold is an increasingly important class of heterocycles within the agricultural industry. acs.org Derivatives of thiadiazole have been widely investigated for their potential as herbicides, fungicides, and insecticides. isres.orgontosight.ai

The design of novel herbicides often incorporates heterocyclic rings like thiadiazole to achieve desired efficacy and selectivity. Research into the structure-activity relationship of thiadiazole derivatives has shown that the nature and position of substituents on the ring are critical for biological activity. For the related 1,3,4-thiadiazole (B1197879) isomer, studies have demonstrated that herbicidal activity is maximized when the substituent at the 5-position is a tert-butyl group. acs.org This suggests that the tert-butyl group on 3-Tert-butyl-5-chloro-1,2,4-thiadiazole is a key feature for potential phytotoxicity.

The synthesis of 1,2,4-thiadiazoles for agrochemical use can be achieved through various methods, including the oxidative dimerization of thioamides. acs.org This approach is notable for its application in generating a diverse range of 1,2,4-thiadiazole structures for screening. For instance, biocatalytic methods using vanadium-dependent haloperoxidases have been employed to synthesize 3,5-disubstituted-1,2,4-thiadiazoles, including those with tert-butyl groups. acs.org While specific herbicidal data for this compound is not extensively documented, related compounds have shown significant activity.

Table 1: Examples of Herbicidal Activity in Thiadiazole Derivatives

| Compound Class | Target Weeds | Observed Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazolyl Ureas (with 5-tert-butyl group) | General pre- and post-emergence | Strongest herbicidal activity within the tested series. acs.orgresearchgate.net | acs.orgresearchgate.net |

| 2-Cyanoacrylates with 1,2,3-Thiadiazole | Rape, Amaranth Pigweed | Up to 100% herbicidal activity at a dose of 1.5 kg/ha. researchgate.net | researchgate.net |

| General 1,2,4-Thiadiazoles | Not specified | Recognized as a class with herbicidal potential. researchgate.net | researchgate.net |

The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal and agricultural chemistry, with many of its derivatives exhibiting significant antibacterial properties. researchgate.net The mechanism of action is often linked to the ability of the thiadiazole ring to interact with biological targets. For example, some 1,2,4-thiadiazoles act as inhibitors of cysteine-dependent enzymes by reacting with thiol groups, leading to enzyme inactivation. nih.goveurekaselect.com

Compounds structurally related to this compound, such as 5-Chloro-3-phenyl-1,2,4-thiadiazole, have been investigated for their antimicrobial activities. ontosight.ai The development of bactericidal agents often involves synthesizing a library of derivatives with varied substituents to optimize activity against specific bacterial strains. While most extensive research has focused on the 1,3,4-thiadiazole isomer, the 1,2,4-thiadiazole core is also a source of potent antibacterial compounds. nih.govresearchgate.net

Table 2: Selected Bactericidal Activity of Thiadiazole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivative (6h) | Bacillus subtilis | 15.63 | nih.gov |

| 1,3,4-Thiadiazole Derivative (4l) | Staphylococcus aureus | 31.25 | nih.gov |

| Tris-1,3,4-thiadiazole Derivative | Staphylococcus aureus | Good Activity | nih.gov |

| Bis-1,3,4-thiadiazole Derivative | General Bacteria | Comparable to Ciprofloxacin | nih.gov |

Materials Chemistry and Engineering with Thiadiazole Scaffolds

The unique electronic and optical properties of the thiadiazole ring have made it an attractive building block in materials science. utq.edu.iq The electron-deficient nature of the ring, in particular, is a valuable characteristic for creating materials with specific electronic functionalities. researchgate.net

Thiadiazole derivatives have been successfully incorporated into the structures of polymers and dyes. ontosight.ai In dye chemistry, the thiadiazole nucleus can act as a potent electron-accepting component in donor-acceptor chromophores, which is essential for creating color. Azo dyes containing the 1,3,4-thiadiazole ring, for example, have been synthesized and are noted for their high melting points and solubility in organic solvents. rsc.orgnih.gov

In polymer science, the incorporation of 1,2,4-thiadiazole units into polymer backbones can lead to materials with distinct thermal and electronic properties. ontosight.ai These polymers have been explored for their potential as conducting materials and for optical applications. utq.edu.iqontosight.ai

The electron-deficient character of the thiadiazole ring makes it a valuable component for organic electronic materials, particularly in applications requiring good electron transport or stability toward n-doping. researchgate.net Theoretical and experimental studies have shown that incorporating thiadiazole units into conjugated polymers can tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the band gap and other electronic properties. aip.orgaip.org

While much of the research in optoelectronics has focused on the 1,2,5- and 1,3,4-isomers of thiadiazole, the principles apply to the 1,2,4-scaffold as well. worldscientific.comnih.gov These materials are investigated for use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. The high chemical and thermal stability of the thiadiazole ring is an additional advantage for these applications. researchgate.net

Thiadiazoles are recognized as effective ligands in coordination chemistry. researchgate.net The 1,2,4-thiadiazole ring contains two nitrogen atoms and one sulfur atom, all of which possess lone pairs of electrons that can coordinate to metal centers. utq.edu.iq This allows them to act as N,S-bidentate or monodentate ligands, forming stable complexes with a variety of transition metals.

The reactivity of the substituents on the thiadiazole ring can also be exploited. In this compound, the chlorine atom at the 5-position is located at a reactive site for nucleophilic substitution. isres.org This allows for the post-synthesis modification of the ligand, enabling the attachment of other coordinating groups to create more complex, polydentate ligand systems. The resulting metal-organic frameworks and coordination polymers have potential applications in catalysis, magnetism, and materials with nonlinear optical properties. utq.edu.iq

Crystal Engineering of Organometallic Materials

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. Heterocyclic compounds, including 1,2,4-thiadiazoles, can serve as ligands that coordinate with metal centers to form organometallic materials. The nitrogen atoms within the thiadiazole ring can act as donor atoms, enabling the formation of coordination complexes. The specific substituents on the thiadiazole ring, such as the tert-butyl and chloro groups in the title compound, would influence the steric and electronic properties of the resulting ligands, thereby affecting the structure and properties of the final organometallic material. While no specific examples involving this compound were found, the structural motif of 1,2,4-oxadiazoles, which are structurally similar, has been incorporated into gold(I) complexes, demonstrating the potential of such five-membered heterocycles in this field. researchgate.net

Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

1,2,4-Thiadiazole derivatives are recognized as valuable intermediates in organic synthesis. researchgate.net The reactivity of the thiadiazole ring and its substituents allows for further chemical transformations, making them useful building blocks for the construction of more complex molecules. For instance, the chlorine atom at the 5-position of this compound is expected to be a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. isres.org This reactivity makes such compounds potential starting materials for the synthesis of a wide range of other molecules with potential applications in medicinal chemistry and materials science. Other chloro-substituted thiadiazoles have been utilized as building blocks in the synthesis of compounds with potential biological activity. axonmedchem.com

Corrosion Inhibition Studies Utilizing Thiadiazole Frameworks

Thiadiazole derivatives have been investigated as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govmdpi.comnih.govijcsi.pro The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. nih.gov The adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which can interact with the metal surface. nih.gov

Research on various thiadiazole derivatives has shown that their inhibition efficiency depends on their chemical structure, concentration, and the surrounding environment. nih.govijcsi.pro While no corrosion inhibition studies specifically involving this compound have been reported in the searched literature, the presence of the thiadiazole core suggests it could potentially exhibit similar properties. The tert-butyl and chloro substituents would modify the electronic density and steric hindrance of the molecule, which could in turn influence its adsorption behavior and corrosion inhibition efficiency.

Interactive Data Table: Research on Corrosion Inhibition by Thiadiazole Derivatives

| Thiadiazole Derivative | Metal | Environment | Inhibition Efficiency |

| 2-(benzylthio)-5-methyl-1,3,4-thiadiazole | N80 carbon steel | CO2-saturated oilfield produced water | Effective |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild steel | 0.50 M H2SO4 | High |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild steel | 1 M HCl | 94.6% at 0.5 mM |

| 2-amino-5-styryl-1,3,4-thiadiazole | C1018 steel | 1 M HCl | High |

This table presents findings from studies on various thiadiazole derivatives, illustrating the potential of this class of compounds as corrosion inhibitors. nih.govmdpi.comnih.govijcsi.pro

This compound is a specific derivative of the 1,2,4-thiadiazole family of heterocyclic compounds. While detailed experimental data on its synthesis, crystal structure, and specific applications are scarce in the public domain, its chemical nature suggests potential for further investigation. Based on the known chemistry of related 1,2,4-thiadiazoles, it can be posited that this compound could serve as a building block in organic synthesis and potentially exhibit properties relevant to materials science and corrosion inhibition. Further research is necessary to fully elucidate the specific characteristics and potential applications of this compound.

Future Directions and Emerging Research Avenues for 3 Tert Butyl 5 Chloro 1,2,4 Thiadiazole

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of 1,2,4-thiadiazoles are well-established, there is considerable scope for the development of more efficient, sustainable, and atom-economical pathways to 3-tert-butyl-5-chloro-1,2,4-thiadiazole. Future research could be directed towards the following areas:

Flow Chemistry Approaches: The use of microreactor technology could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved safety profiles, and facile scalability. A continuous-flow process for the key cyclization step could minimize the formation of byproducts often encountered in batch syntheses.

Catalytic Methods: The exploration of novel catalysts, including transition metal complexes and organocatalysts, for the key bond-forming reactions could lead to milder reaction conditions and improved functional group tolerance. For instance, the development of a catalytic oxidative cyclization of a suitable amidinothiourea precursor would be a significant advancement.

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields. A systematic investigation into the microwave-assisted synthesis of this compound from readily available starting materials would be a valuable endeavor.

| Synthetic Pathway | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced control, scalability, and safety | Optimization of reactor design and reaction conditions |

| Catalytic Methods | Milder conditions, higher efficiency | Development of novel and selective catalysts |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Screening of solvents and optimization of microwave parameters |

Untapped Reactivity Profiles and Transformation Reactions

The chloro substituent at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is a key functional group that opens the door to a wide array of subsequent chemical modifications. While nucleophilic substitution reactions are expected, a more in-depth exploration of its reactivity is warranted.

Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki, Stille, and Sonogashira reactions, could be investigated to introduce a variety of substituents at the 5-position. This would allow for the synthesis of a diverse library of 3-tert-butyl-1,2,4-thiadiazole derivatives with tailored electronic and steric properties.

Metal-Halogen Exchange: The potential for lithium-halogen or magnesium-halogen exchange at the 5-position could be explored to generate a nucleophilic thiadiazole species. This intermediate could then be reacted with a range of electrophiles to introduce novel functional groups.

Ring Transformation Reactions: A deeper understanding of the stability of the 1,2,4-thiadiazole ring under various conditions could lead to the discovery of novel ring-opening or ring-transformation reactions, providing access to other heterocyclic systems.

| Transformation Reaction | Potential Outcome | Key Research Focus |

| Cross-Coupling Reactions | Diverse library of 5-substituted derivatives | Optimization of catalyst systems and reaction conditions |

| Metal-Halogen Exchange | Generation of a nucleophilic thiadiazole intermediate | Investigation of suitable organometallic reagents and electrophiles |

| Ring Transformation | Access to novel heterocyclic scaffolds | Exploration of reaction conditions to induce ring cleavage or rearrangement |

Advanced Computational Studies for Property Prediction

In silico methods are becoming increasingly indispensable in modern chemical research. For this compound, computational studies can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict a range of properties, including molecular geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. This data can aid in the characterization of the molecule and its derivatives.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of known and potential reactions involving this compound. This can provide a deeper understanding of the factors that control reactivity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a library of derivatives is synthesized and their properties are measured, QSAR models can be developed to correlate the chemical structure with the observed activity. This can facilitate the rational design of new compounds with enhanced properties.

| Computational Method | Predicted Properties/Insights | Potential Impact |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, spectroscopic data | Aid in characterization and understanding of fundamental properties |

| Reaction Mechanism Studies | Transition state energies, reaction pathways | Guide the optimization of reaction conditions and prediction of outcomes |

| QSAR Modeling | Correlation of structure with activity | Facilitate the rational design of new functional molecules |

Design and Synthesis of Multi-functional Thiadiazole Hybrid Systems

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores or functional moieties, has emerged as a powerful strategy in drug discovery and materials science. This compound can serve as an excellent scaffold for the construction of such hybrid systems.

Future research could focus on the synthesis of hybrids incorporating other heterocyclic systems known for their interesting properties, such as:

Pyridine and Pyrimidine Derivatives: To modulate electronic properties and introduce potential metal coordination sites.

Triazole and Tetrazole Moieties: To enhance stability and introduce hydrogen bonding capabilities.

Carbazole (B46965) and Fluorene Units: To impart photoactive or electronic properties for applications in materials science.

The synthesis of these hybrids would likely involve the utilization of the reactivity of the 5-chloro group, as discussed in section 6.2.

Expansion of Applications in Niche Chemical Fields

While the biological applications of thiadiazoles have been extensively studied, there is significant potential for this compound and its derivatives in other niche areas of chemistry.

Materials Science: The unique electronic properties of the 1,2,4-thiadiazole ring, combined with the ability to introduce a wide range of substituents, make these compounds interesting candidates for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Coordination Chemistry: The nitrogen atoms of the thiadiazole ring can act as ligands for metal ions. The synthesis and characterization of coordination complexes of this compound with various transition metals could lead to the discovery of new catalysts or materials with interesting magnetic or optical properties.

Agrochemicals: The thiadiazole scaffold is present in some commercial pesticides. isres.org The synthesis and screening of a library of derivatives of this compound for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new agrochemical leads.

Q & A

Q. What are the established synthetic routes for 3-tert-butyl-5-chloro-1,2,4-thiadiazole, and how are reaction conditions optimized?

The synthesis of this compound typically involves cyclization reactions using tert-butyl-substituted precursors and chlorinating agents. For example, Suzuki-Miyaura coupling has been employed to introduce aryl groups at specific positions, though regioselectivity challenges arise due to competing halogen reactivity (e.g., 3-bromo vs. 5-chloro substituents). Optimization includes using palladium catalysts like bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) in dioxane at 80°C to favor coupling at the 5-chloro position . Microwave-assisted synthesis under controlled power and time (e.g., 3 minutes in a Teflon vessel) can enhance reaction efficiency and yield .

Q. How is the structure and purity of this compound confirmed experimentally?

Structural characterization relies on advanced spectroscopic and analytical techniques:

- NMR : H and C NMR identify substituent environments, with chlorine and tert-butyl groups causing distinct deshielding effects.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass 233.9621 for CHClNS) .

- X-ray Crystallography : Resolves bond lengths and angles, critical for verifying regiochemistry in thiadiazole derivatives . Purity is assessed via HPLC or TLC, with ≥95% purity often required for biological testing .

Q. What are the key physicochemical properties influencing its stability and reactivity?

- Solubility : Limited solubility in polar solvents (e.g., water) but enhanced in DMSO or DMF, critical for in vitro assays.

- Stability : Degrades under prolonged exposure to light or moisture, requiring storage in anhydrous, dark conditions. The 1,3,4-thiadiazole ring is susceptible to nucleophilic attack, particularly by strong bases, leading to ring cleavage or rearrangement .

- Thermal Stability : Decomposes above 200°C, necessitating controlled heating during synthesis .

Advanced Research Questions

Q. How does frontier molecular orbital (FMO) analysis explain the regioselectivity of Suzuki-Miyaura coupling in 3,5-dichloro-1,2,4-thiadiazole derivatives?

FMO theory predicts that electron-deficient positions (e.g., 5-chloro) are more reactive toward nucleophilic aromatic substitution. Despite the lower electronegativity of Cl compared to Br, computational studies show that the 5-position has a lower LUMO energy due to resonance effects, favoring coupling with arylboronic acids. This contradicts traditional halogen reactivity trends and is validated by experimental yields (e.g., >70% for 5-aryl products) .

Q. What strategies mitigate contradictions in biological activity data for thiadiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from structural variations and assay conditions. Methodological solutions include:

- Dose-Response Curves : Testing across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF) at the 3-position to enhance membrane permeability .

- Synergistic Studies : Combining with known antibiotics (e.g., ciprofloxacin) to assess potentiation effects .

Q. How do computational methods like molecular docking elucidate the mechanism of action for this compound in enzyme inhibition?

Docking studies (e.g., using AutoDock Vina) reveal interactions with target enzymes like dihydrofolate reductase (DHFR). The tert-butyl group occupies hydrophobic pockets, while the thiadiazole ring forms hydrogen bonds with catalytic residues (e.g., Asp27 in E. coli DHFR). Binding energies (ΔG < −8 kcal/mol) correlate with experimental IC values (~10 µM) .

Q. What synthetic challenges arise in scaling up this compound production, and how are they addressed?

Key challenges include:

- Purification : Column chromatography is inefficient for large batches; switching to recrystallization in ethanol/water mixtures improves yield (from 60% to 85%) .

- Byproduct Formation : Hydrolysis of the thiadiazole ring under basic conditions is minimized by using anhydrous solvents and inert atmospheres .

- Catalyst Cost : Palladium catalysts are replaced with cheaper alternatives (e.g., NiCl) for Suzuki-Miyaura coupling, albeit with reduced efficiency (yield drops to 50%) .

Methodological Tables

Table 1. Comparison of Synthetic Methods for this compound Derivatives

Table 2. Biological Activities of Selected Thiadiazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.